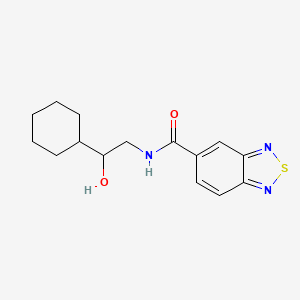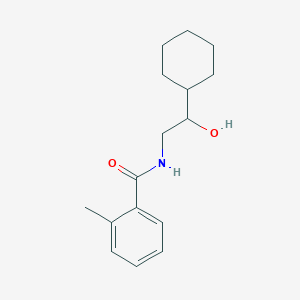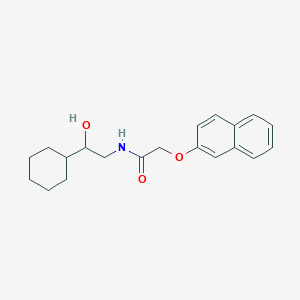
N-(2-cyclohexyl-2-hydroxyethyl)-2,1,3-benzothiadiazole-5-carboxamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
N-(2-cyclohexyl-2-hydroxyethyl)-2,1,3-benzothiadiazole-5-carboxamide (CHHBC), also known as BCD-5, is a novel synthetic molecule with potential applications in both scientific research and medical treatments. CHHBC is a member of the benzothiadiazole family, a group of compounds that are known for their anti-inflammatory, anti-oxidative, and anti-tumor activities. CHHBC has a unique structure that allows for a variety of applications in both scientific research and medical treatments.
Applications De Recherche Scientifique
CHHBC has a wide range of applications in scientific research. It has been used as a tool to study the structure and function of proteins, as a reagent in organic synthesis, and as a fluorescent probe for studying the structure of biological systems. Additionally, CHHBC has been used as a substrate for enzyme-catalyzed reactions, and it has been used to study the effects of oxidative stress on cells.
Mécanisme D'action
CHHBC is known to act as an anti-inflammatory and anti-oxidative agent. Its mechanism of action is thought to involve the inhibition of the production of pro-inflammatory mediators, such as nitric oxide, prostaglandins, and cytokines. Additionally, CHHBC has been shown to inhibit the activity of certain enzymes, such as cyclooxygenase and lipoxygenase, which are involved in the production of pro-inflammatory mediators.
Biochemical and Physiological Effects
CHHBC has been shown to possess a variety of biochemical and physiological effects. In vitro studies have demonstrated that CHHBC has anti-inflammatory and anti-oxidative activities, as well as anti-tumor activities. Additionally, CHHBC has been shown to inhibit the activity of certain enzymes, such as cyclooxygenase and lipoxygenase, which are involved in the production of pro-inflammatory mediators.
Avantages Et Limitations Des Expériences En Laboratoire
The use of CHHBC in laboratory experiments has a number of advantages. CHHBC is relatively easy to synthesize and can be used in a variety of applications. Additionally, CHHBC is relatively safe to use and has a low toxicity profile. However, CHHBC can be costly to synthesize and its effects can be difficult to reproduce in laboratory experiments.
Orientations Futures
The potential applications of CHHBC are numerous and varied. Further research is needed to explore the potential of CHHBC as an anti-inflammatory and anti-oxidative agent. Additionally, further studies are needed to investigate the effects of CHHBC on the structure and function of proteins, as well as its use as a fluorescent probe for studying the structure of biological systems. Finally, further research is needed to explore the potential of CHHBC as a substrate for enzyme-catalyzed reactions, as well as its potential use in the treatment of cancer.
Méthodes De Synthèse
CHHBC can be synthesized in a variety of ways, including the use of organic synthesis, solid-phase synthesis, and enzymatic synthesis. The most common method of synthesis is the use of organic synthesis which involves the reaction of 2-cyclohexyl-2-hydroxyethyl chloride with 2,1,3-benzothiadiazole-5-carboxamide in the presence of a strong base such as sodium hydride. The reaction is typically carried out in an aqueous solution of methanol at elevated temperatures.
Propriétés
IUPAC Name |
N-(2-cyclohexyl-2-hydroxyethyl)-2,1,3-benzothiadiazole-5-carboxamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H19N3O2S/c19-14(10-4-2-1-3-5-10)9-16-15(20)11-6-7-12-13(8-11)18-21-17-12/h6-8,10,14,19H,1-5,9H2,(H,16,20) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SWVLPCNZNZEMSJ-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCC(CC1)C(CNC(=O)C2=CC3=NSN=C3C=C2)O |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H19N3O2S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
305.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![2-[2-(3-ethylphenyl)-1,1,3-trioxo-3,4-dihydro-2H-1lambda6,2,4-benzothiadiazin-4-yl]-N-[(4-methoxyphenyl)methyl]acetamide](/img/structure/B6495139.png)
![2-[2-(3-methoxyphenyl)-1,1,3-trioxo-3,4-dihydro-2H-1lambda6,2,4-benzothiadiazin-4-yl]-N-[(4-methoxyphenyl)methyl]acetamide](/img/structure/B6495146.png)
![2-[2-(3-methoxyphenyl)-1,1,3-trioxo-3,4-dihydro-2H-1lambda6,2,4-benzothiadiazin-4-yl]-N-[(4-methylphenyl)methyl]acetamide](/img/structure/B6495148.png)

![2,4-dimethyl-5-(N-methyl4-chlorobenzenesulfonamido)-N-[(pyridin-3-yl)methyl]benzene-1-sulfonamide](/img/structure/B6495164.png)

![1-[4-(2-fluorophenyl)piperazin-1-yl]-3-[(1,7,7-trimethyl-2-bicyclo[2.2.1]heptanyl)oxy]propan-2-ol;hydrochloride](/img/structure/B6495184.png)
![3-(2-{4-[2-hydroxy-3-(prop-2-en-1-yloxy)propyl]piperazin-1-yl}ethyl)-3-azatricyclo[7.3.1.0^{5,13}]trideca-1(12),5,7,9(13),10-pentaene-2,4-dione](/img/structure/B6495192.png)

![ethyl 2-[3-(morpholine-4-sulfonyl)benzamido]-1,3-benzothiazole-6-carboxylate](/img/structure/B6495199.png)
![3-[(2-fluorophenyl)methyl]-6-(2-oxo-2-phenylethyl)-3H,6H,7H-[1,2,3]triazolo[4,5-d]pyrimidin-7-one](/img/structure/B6495204.png)
![N-(2-cyclohexyl-2-hydroxyethyl)-[1,1'-biphenyl]-4-carboxamide](/img/structure/B6495222.png)

